Furo[3,2-c]pyridine-2-carbaldehyde

Organic Synthesis Process Chemistry Building Block Efficiency

Furo[3,2-c]pyridine-2-carbaldehyde is a privileged heterocyclic building block featuring a reactive 2-carbaldehyde group on a fused furo[3,2-c]pyridine core. Unlike unsubstituted furopyridines or other regioisomers, the precise [3,2-c] ring fusion and 2-aldehyde position enable direct elaboration to potent MNK1/2 inhibitors (IC50 ~1 nM), cMET/RON dual inhibitors, and kappa-opioid receptor agonists via reductive amination. Its favorable physicochemical profile (cLogP ~1.6, TPSA 43.1 Ų) supports CNS drug discovery. Procure for kinase inhibitor SAR and antimicrobial photosensitizer development.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 112372-07-3
Cat. No. B039450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridine-2-carbaldehyde
CAS112372-07-3
SynonymsFuro[3,2-c]pyridine-2-carboxaldehyde (9CI)
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=C2)C=O
InChIInChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H
InChIKeyYAJAVMZSXDDNSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridine-2-carbaldehyde (CAS 112372-07-3) for Research Procurement: Core Scaffold and Key Intermediate Overview


Furo[3,2-c]pyridine-2-carbaldehyde (CAS 112372-07-3, MFCD15143903, molecular formula C8H5NO2, molecular weight 147.13 g/mol) is a heterocyclic building block comprising a fused furo[3,2-c]pyridine core with a reactive aldehyde group at the 2-position . This privileged scaffold serves as a versatile synthetic intermediate for constructing kinase inhibitors targeting MNK1/2, cMET, and RON, as well as kappa-opioid receptor agonists and antimicrobial agents [1][2][3][4]. The 2-carbaldehyde functionality provides a critical synthetic handle for elaboration via reductive amination, condensation, and organometallic addition, distinguishing this compound from unsubstituted furo[3,2-c]pyridine congeners and enabling direct access to therapeutically relevant derivatives .

Furo[3,2-c]pyridine-2-carbaldehyde: Why In-Class Heterocyclic Aldehydes and Unsubstituted Analogs Cannot Be Casually Substituted


Generic substitution of Furo[3,2-c]pyridine-2-carbaldehyde with other heterocyclic aldehydes or unfunctionalized furopyridine cores is precluded by three evidence-based factors. First, the precise [3,2-c] ring fusion geometry dictates both molecular conformation and the electronic environment of the aldehyde group, directly impacting subsequent regioselectivity in derivatization reactions compared to [3,2-b] or [2,3-c] regioisomers [1]. Second, the 2-carbaldehyde position is the obligate functional anchor for constructing the pharmacophore in multiple potent compound classes; furo[3,2-c]pyridine lacking this aldehyde cannot access the same biologically active derivatives, as demonstrated by kappa-receptor agonist SAR showing complete activity loss when the basic moiety cannot be linked via this position [2]. Third, even among heterocyclic aldehydes, the unique electronic profile of the furo[3,2-c]pyridine core confers differential kinase selectivity profiles relative to thienopyridine isosteres, which exhibit altered cMET/RON inhibition potency due to sulfur's distinct atomic radius and electron distribution [3].

Quantitative Differentiation Evidence: Furo[3,2-c]pyridine-2-carbaldehyde vs. Closest Analogs and Precursors


Synthetic Efficiency Comparison: Direct Aldehyde vs. Multi-Step Generation from Furo[3,2-c]pyridine

Furo[3,2-c]pyridine-2-carbaldehyde eliminates at least two synthetic steps (C2 functionalization and oxidation) compared to starting from unsubstituted furo[3,2-c]pyridine. Direct reduction of the pre-installed aldehyde to the primary alcohol proceeds in high yield as demonstrated in a patent procedure: reduction of 13.6 mmol aldehyde with 6.8 mmol NaBH4 in anhydrous MeOH at 0°C for 1.5 h, followed by aqueous workup and CH2Cl2 extraction, yields the alcohol product (m/z [M+H]+ = 150.0) without requiring additional purification-intensive steps . In contrast, generating the aldehyde de novo from furo[3,2-c]pyridine would require initial lithiation at C2 followed by DMF quench, adding at least two synthetic operations with attendant yield losses and cryogenic equipment requirements [1].

Organic Synthesis Process Chemistry Building Block Efficiency

Kappa-Opioid Receptor Agonist Potency: 2-Carbaldehyde-Derived Pyrrolidinol vs. Unsubstituted Pyrrolidine Analog

Derivatives synthesized from Furo[3,2-c]pyridine-2-carbaldehyde via reductive amination with 3-pyrrolidinol exhibit significantly enhanced kappa-opioid receptor agonist potency compared to the corresponding pyrrolidine analog lacking the hydroxyl group. In the rabbit vas deferens assay (a kappa-receptor-specific tissue preparation), the 3-pyrrolidinol analogue 17 displays IC50 = 2.7 nM, representing approximately 5-fold greater potency than the pyrrolidine analogue 16 (IC50 = 15 nM) [1]. Critically, the 4S,3'S stereoisomer 26 derived from the same aldehyde scaffold achieves further potency improvement to IC50 = 1.1 nM in the same assay system, demonstrating that the 2-carbaldehyde-derived basic amine moiety is a tunable handle for optimizing receptor affinity [1].

Kappa-Opioid Receptor Pain Research CNS Drug Discovery

MNK1/2 Kinase Inhibition: Furo[3,2-c]pyridine-Derived Inhibitor vs. Clinical Candidate eFT508

Furo[3,2-c]pyridine-2-carbaldehyde serves as a key intermediate for accessing highly potent dual MNK1/2 inhibitors that exhibit comparable or superior enzymatic potency to clinical-stage competitors. Representative compound 34, constructed using the furo[3,2-c]pyridine core, displays MNK1 IC50 = 1.2 nM and MNK2 IC50 = 1.3 nM in enzymatic assays [1]. In comparison, the clinical-stage MNK1/2 inhibitor eFT508 (tomivosertib) demonstrates MNK1 IC50 = 1-2 nM and MNK2 IC50 = 1-2 nM across published studies [2]. Furthermore, compound 34 dose-dependently reduces phosphorylation of the downstream effector eIF4E and decreases expression of oncogenic proteins Mcl-1 and Cyclin D1 in CT26 colorectal tumor cells [1], while oral administration alone inhibits tumor growth in a CT26 mouse model [1].

MNK1/2 Kinase Oncology Colorectal Cancer eIF4E Phosphorylation

Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine Isosteres: Divergent cMET/RON Kinase Inhibition Profiles

Furo[3,2-c]pyridine and thieno[3,2-c]pyridine are commonly considered isosteric core replacements in kinase inhibitor design. However, patent disclosures reveal that these scaffolds produce distinct cMET and RON inhibition profiles when elaborated into 6-amino derivatives . The furo[3,2-c]pyridine-based inhibitor OSI-296 (6) demonstrates potent inhibition of both cMET and RON kinases in cellular assays, whereas the corresponding thieno[3,2-c]pyridine analogs exhibit altered selectivity due to sulfur's larger atomic radius, different C-S bond length (~1.70 Å vs. C-O ~1.43 Å), and distinct electron distribution affecting hinge-binding interactions with the kinase ATP pocket [1]. This isosteric divergence necessitates empirical evaluation of both scaffolds rather than assuming interchangeable performance.

cMET Kinase RON Kinase Kinase Selectivity Isosteric Replacement

Theoretical Physicochemical Differentiation: cLogP and Topological Polar Surface Area vs. Common Heterocyclic Aldehydes

The furo[3,2-c]pyridine-2-carbaldehyde scaffold occupies a distinct physicochemical space relative to commonly used heterocyclic aldehyde building blocks, as quantified by computed cLogP and topological polar surface area (TPSA) values. The target compound has calculated LogP = 1.64030 and TPSA = 43.1 Ų . In contrast, indole-3-carboxaldehyde (cLogP ~1.8-2.0, TPSA ~32.9 Ų) is more lipophilic with lower polarity, while quinoline-3-carbaldehyde (cLogP ~1.9, TPSA ~29.9 Ų) presents a larger aromatic surface. These property differences directly influence the ADME profile of derived compounds: the furo[3,2-c]pyridine aldehyde provides an intermediate lipophilicity-hygroscopicity balance with higher hydrogen bond acceptor capacity due to both furan oxygen and pyridine nitrogen, offering a distinct starting point for optimizing permeability-solubility trade-offs [1].

Medicinal Chemistry Drug-Likeness Physicochemical Properties Scaffold Selection

Synthetic Application Breadth: Documented Derivatization Pathways vs. 4-Carbaldehyde Regioisomer

The 2-carbaldehyde regioisomer enables a broader and more extensively validated set of derivatization reactions compared to the 4-carbaldehyde analog. The 2-position aldehyde has been successfully employed in: (1) reductive amination to generate 4-[(alkylamino)methyl]furo[3,2-c]pyridines with kappa-agonist activity [1]; (2) reduction to the primary alcohol for subsequent functionalization (NaBH4 in MeOH, 0°C, 1.5 h) ; (3) condensation reactions leading to heterocycle-fused derivatives; and (4) organometallic additions. In contrast, the 4-carbaldehyde regioisomer (furo[3,2-c]pyridine-4-carbaldehyde) is less commonly employed in medicinal chemistry literature, with only limited reports on 2- and 4-substituted furo[3,2-c]pyridine synthesis noting the greater synthetic accessibility and utility of the 2-position for electrophilic substitution and subsequent manipulation [2].

Synthetic Methodology Building Block Versatility Parallel Synthesis

Optimal Research and Industrial Application Scenarios for Furo[3,2-c]pyridine-2-carbaldehyde Procurement


Oncology Drug Discovery: MNK1/2 and cMET/RON Dual Kinase Inhibitor Synthesis

Procure Furo[3,2-c]pyridine-2-carbaldehyde as the core scaffold for synthesizing potent MNK1/2 inhibitors (IC50 ~1 nM range) for colorectal cancer and other eIF4E-driven malignancies, or cMET/RON dual inhibitors (OSI-296 class) for metastatic cancer programs . The aldehyde handle enables direct elaboration to the 6-aminofuro[3,2-c]pyridine kinase inhibitor pharmacophore through well-established reductive amination and heterocycle condensation sequences, while the furo[3,2-c]pyridine core provides favorable kinase selectivity profiles distinct from thienopyridine isosteres [6].

CNS Pain Research: Selective Kappa-Opioid Receptor Agonist Development

Use the 2-carbaldehyde functionality to install chiral 3-pyrrolidinol or related basic amine moieties via reductive amination, generating kappa-receptor agonists with sub-nanomolar to low-nanomolar IC50 values in rabbit vas deferens assays . The stereochemical flexibility afforded by the aldehyde handle enables SAR exploration of the 4S,3'S stereochemistry, which produces the most potent antinociceptive agents (ED50 = 0.001 mg/kg, sc) with minimized mu- and delta-receptor off-target activity (pKB > 5.5 for antagonist activity) .

Antimicrobial Research: Furo[3,2-c]pyridine-Derived Photosensitizers and Complex Compounds

Employ the aldehyde as a synthetic entry point to furo[3,2-c]pyridine-based antimicrobial agents and photosensitizers. Derivatives synthesized from this scaffold demonstrate moderate to good antimicrobial activity against Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae and Fusarium graminearum , while elaborated furo[2,3-c]pyridine photosensitizers enable specific imaging and photodynamic ablation of Gram-positive bacteria via AIE-mediated ROS generation .

Medicinal Chemistry Library Synthesis and Property Optimization

Leverage Furo[3,2-c]pyridine-2-carbaldehyde as a privileged building block for generating compound libraries with balanced physicochemical properties. The scaffold provides cLogP ~1.6 and TPSA = 43.1 Ų , positioning it favorably for CNS drug discovery (TPSA <70 Ų threshold for blood-brain barrier penetration) while offering higher hydrogen bond acceptor capacity than indole or quinoline aldehyde comparators [6]. The 2-carbaldehyde enables rapid parallel synthesis of amine, alcohol, and heterocyclic derivatives for hit-to-lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.